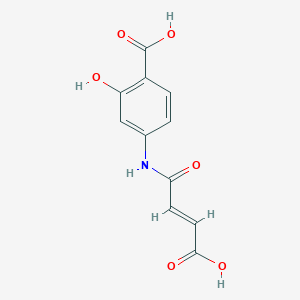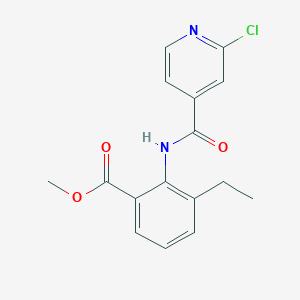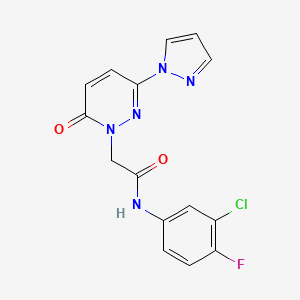![molecular formula C13H13ClF2N2O3S B2897115 (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1173572-12-7](/img/structure/B2897115.png)
(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The compound also contains an aminoethyl group and a difluoromethoxy group attached to a benzylidene group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazolidine-dione ring would provide a rigid, planar structure, while the aminoethyl group would provide some flexibility. The difluoromethoxy group attached to the benzylidene group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution within the molecule would all influence its properties .Aplicaciones Científicas De Investigación
Antidiabetic and Antihyperglycemic Activities A study detailed the synthesis of benzimidazole-thiazolidinedione hybrids, including compounds similar to the one , showing promising antidiabetic action. These compounds increased the mRNA expression of PPARγ and GLUT-4, strategic targets in diabetes management, in vitro. In vivo studies confirmed robust antihyperglycemic action linked to insulin sensitization mechanisms, suggesting potential applications in diabetes treatment (Gutiérrez-Hernández et al., 2019).
Antifungal Activity Research into novel derivatives of Mycosidine, including 3,5-substituted thiazolidine-2,4-diones, highlighted their efficacy in antifungal applications. These compounds induced morphological changes in the Candida yeast cell wall, with a mechanism of action associated with glucose transport. This suggests a novel antifungal drug mechanism that warrants further investigation (Levshin et al., 2022).
Anti-inflammatory Properties A study on 5-arylidene-3-benzyl-thiazolidine-2,4-diones as PPARgamma ligands demonstrated considerable anti-inflammatory efficacy. The compounds exhibited specific interactions with key residues in the PPARgamma structure, underscoring their potential as anti-inflammatory agents (Barros et al., 2010).
Antimicrobial and Antiproliferative Effects Several studies have synthesized and evaluated thiazolidine-2,4-dione derivatives for their antimicrobial and antiproliferative activities. These compounds have shown promising results against various bacterial and fungal strains, as well as human cancer cell lines, suggesting their potential as antimicrobial and anticancer agents (Stana et al., 2014; Chandrappa et al., 2008).
Novel Mechanisms of Action in HIV Therapy In-silico studies have identified a herbal molecule closely related to the compound as a potent inhibitor of HIV-1 Reverse Transcriptase activity. This compound demonstrated strong binding interactions with critical amino acids in HIV-1RT, suggesting a potential role in the treatment of HIV-associated disorders (Seniya et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended uses. If it has potential therapeutic applications, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3S.ClH/c14-12(15)20-9-3-1-8(2-4-9)7-10-11(18)17(6-5-16)13(19)21-10;/h1-4,7,12H,5-6,16H2;1H/b10-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHJJFOBZICEIB-HCUGZAAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCN)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)
![N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897033.png)

![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)
![N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2897038.png)
![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2897040.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2897041.png)


![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897048.png)


![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897054.png)